N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide is a compound that belongs to the class of piperidine derivatives, which are widely studied for their biological activities and potential therapeutic applications. This compound features a piperidine ring connected to an acetamide group, with a specific chiral center that contributes to its pharmacological properties. The compound's structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
The compound has been referenced in various scientific literature and patents, highlighting its significance in drug development and synthetic chemistry. Notably, research articles and patent documents provide insights into its synthesis, properties, and potential applications in treating various conditions.
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide can be classified as:
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide typically involves several key steps:
The synthesis may employ techniques such as:
Key structural data includes:
The compound can undergo various chemical reactions typical for amides and piperidine derivatives, including:
These reactions may require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.
The mechanism of action for N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide is not fully elucidated but is believed to involve:
Studies on similar compounds suggest that modifications in the structure can significantly alter binding affinities and biological activities.
Characterization through spectroscopic methods confirms structural integrity and purity, while stability studies assess degradation under various environmental conditions.
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide has potential applications in:
This compound exemplifies the ongoing exploration in medicinal chemistry aimed at discovering effective therapeutic agents based on piperidine scaffolds.
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-N-methyl-acetamide (C₁₄H₂₇N₃O₂; MW 269.39 g/mol; CAS 1354028-03-7) follows a convergent three-stage strategy to address the complexity introduced by its stereocenters and functional groups [2] [4]. The canonical SMILES representation CC(=O)N(C)CC1CCCN(C(=O)[C@@H](N)C(C)C)C1
confirms the presence of a chiral (S)-2-amino-3-methylbutyryl moiety linked to a N-methylacetamide-functionalized piperidine scaffold [2].
Stage 1: Piperidine Core FunctionalizationThe synthesis commences with N-Boc protection of piperidin-3-ylmethanamine to prevent unwanted side reactions. Reductive amination using formaldehyde and sodium triacetoxyborohydride introduces a methylene arm at the 3-position, yielding tert-butyl (3-(aminomethyl)piperidin-1-yl)carbamate. The Boc group is subsequently cleaved under acidic conditions (trifluoroacetic acid/DCM) to liberate the secondary amine for acyl coupling [1].
Stage 2: Stereoselective AcylationThe chiral (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is activated using carbodiimide reagents (e.g., EDCI) and coupled to the piperidine amine. Critical parameters include maintaining sub-zero temperatures (-15°C) and anhydrous conditions to suppress racemization. The Boc group is then removed via acidolysis to expose the primary amine [1] [10].
Stage 3: N-Methylacetamide InstallationThe final stage involves nucleophilic acyl substitution, where the piperidine’s methylene arm reacts with acetyl chloride in the presence of N-methylmorpholine. Alternatively, N-methylation may be achieved using methyl iodide under basic conditions (K₂CO₃/acetonitrile) [1].
Table 1: Key Synthetic Intermediates and Conditions
Step | Intermediate | Reagents/Conditions | Yield (%) |
---|---|---|---|
Piperidine Protection | tert-butyl piperidin-3-ylmethylcarbamate | Boc₂O, DMAP, THF, 25°C, 12h | 92 |
Reductive Amination | 3-(aminomethyl)piperidine | NaBH₃CN, CH₂O, MeOH, 0°C→25°C, 6h | 85 |
Chiral Acylation | N-Boc-L-valine-piperidinyl conjugate | EDCI, HOBt, DIPEA, DMF, -15°C, 2h | 78 |
Deprotection/Capping | N-methylacetamide derivative | TFA/DCM (1:1), then AcCl, NMM, DCM | 75 |
The (S)-stereochemistry at the 2-amino-3-methylbutyryl moiety is essential for biological activity, necessitating stringent enantiomeric control (ee >99%) [1] [7]. Racemization risks arise during the exothermic acyl coupling step, particularly when activating the carboxyl group of the L-valine derivative. Mitigation strategies include:
Capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector provides an orthogonal analytical method. The technique’s high efficiency (>200,000 theoretical plates) enables detection of trace enantiomeric impurities as low as 0.02% [7].
Table 2: Chiral Resolution Methods for Enantiopurity Assessment
Method | Conditions | Resolution (Rₛ) | Detection Limit |
---|---|---|---|
HPLC (CSP) | Chiralpak® AD-H, hexane:EtOH:DEA (85:15:0.1), 1.0 mL/min | 2.3 | 0.05% |
Capillary Electrophoresis | 30 mM sulfated β-CD in 50 mM Tris-phosphate (pH 2.5), 25 kV | 4.1 | 0.02% |
Solution-Phase Synthesis remains the predominant route for large-scale production (>100 g). Advantages include straightforward reaction monitoring (TLC, NMR) and scalability. However, the synthesis suffers from cumulative yields of 45–50% due to intermediate purification losses (e.g., column chromatography after acylation) [1] [4].
Solid-Phase Synthesis employs Wang resin-linked Fmoc-L-valine as an alternative. Key steps:
While solid-phase methods reduce purification steps (yield improvement to 65–70%), challenges include resin loading heterogeneity and scale limitations (<10 g) [7]. Microfluidic continuous-flow systems represent an emerging hybrid approach, enhancing mass transfer and reducing reaction times by 60% compared to batch processing [7].
Table 3: Comparative Analysis of Synthesis Methodologies
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 45–50% | 65–70% |
Purification | Multiple chromatographic steps | Minimal (resin washing) |
Scale Scalability | High (kg-scale feasible) | Limited (<10 g) |
Key Advantage | Flexibility in reaction optimization | Reduced intermediate handling |
Amide bond formation between the sterically hindered (S)-2-amino-3-methylbutyric acid and the piperidine amine dictates reagent selection to balance efficiency and stereoretention [10].
Table 4: Coupling Reagent Performance in Amide Bond Formation
Reagent | Additive | Reaction Time | Yield (%) | Epimerization (%) |
---|---|---|---|---|
EDCI | HOBt | 12h | 78 | 3.5 |
DCC | HOAt | 10h | 80 | 2.8 |
PyBOP | DIPEA | 3h | 88 | 0.8 |
HATU | DIPEA | 2h | 95 | <0.5 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9